Isoamyl isovalerate
Overview
Description
Isoamyl isovalerate, also known as 3-methylbutyl 3-methylbutanoate, is an ester compound with the molecular formula C10H20O2. It is a colorless liquid with a fruity aroma reminiscent of apples and bananas. This compound is commonly used as a flavoring agent in various food products, including chewing gums, candies, and baked goods .
Mechanism of Action
Target of Action
Isoamyl isovalerate, also known as isopentyl isovalerate, is primarily used as a flavoring agent .
Mode of Action
The mode of action of this compound is primarily through its interaction with olfactory receptors. As a flavoring agent, it imparts a specific taste and aroma (reminiscent of apples and bananas ) when added to various food products. This is achieved through the stimulation of sensory receptors in the nasal and oral cavities.
Biochemical Pathways
It is worth noting that it can be produced via esterification of isoamyl alcohol and isovaleric acid .
Pharmacokinetics
As a flavoring agent, this compound is typically ingested and can be metabolized in the body. The compound can undergo hydrolysis, breaking down into isoamyl alcohol and isovalerate . This process facilitates absorption, metabolism, and excretion by generating smaller molecules from the parent ester .
Result of Action
The primary result of this compound’s action is the sensory perception of flavor. When used in food products, it imparts a distinct apple-like flavor
Biochemical Analysis
Biochemical Properties
Isoamyl isovalerate plays a significant role in biochemical reactions, particularly in the context of flavor development during fermentation processes. It interacts with various enzymes and proteins, influencing the production of volatile compounds. For instance, this compound is known to be involved in the activity of alcohol acetyltransferase (AAT), an enzyme that catalyzes the formation of esters from alcohols and acyl-CoA derivatives. This interaction is crucial for the synthesis of this compound from isoamyl alcohol and isovaleric acid .
Cellular Effects
This compound has been observed to influence cellular processes in various types of cells. It affects cell signaling pathways, gene expression, and cellular metabolism. In yeast cells, for example, this compound is produced through the Ehrlich pathway, where it impacts the metabolism of branched-chain amino acids like leucine . This compound can modulate the expression of genes involved in amino acid metabolism and influence the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It is formed via the esterification of isoamyl alcohol and isovaleric acid, a reaction catalyzed by enzymes such as alcohol acetyltransferase. This esterification process involves the transfer of an acyl group from acyl-CoA to isoamyl alcohol, resulting in the formation of this compound . Additionally, this compound can act as a substrate for further enzymatic reactions, influencing the production of other volatile compounds.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis to yield isoamyl alcohol and isovaleric acid. This hydrolysis can affect the long-term impact of this compound on cellular functions. Studies have shown that the presence of this compound can influence the fermentation process, leading to changes in the production of flavor compounds over time .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. In studies involving dairy calves, supplementation with isovalerate (a related compound) has been shown to improve growth performance and ruminal fermentation. Higher doses of isovalerate led to increased enzyme activities and microbial growth in the rumen, indicating a dose-dependent effect . Excessive doses of this compound may lead to adverse effects, highlighting the importance of optimizing dosage levels in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the metabolism of branched-chain amino acids. In yeast, the metabolism of leucine to isoamyl alcohol involves multiple enzymatic steps, including transamination, decarboxylation, and reduction reactions. This compound is formed as an intermediate in this pathway and can be further metabolized to other compounds . The involvement of enzymes such as branched-chain alpha-keto acid dehydrogenase and acyl-CoA hydrolase is crucial for the formation and metabolism of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and interact with transporters and binding proteins. The hydrolysis of this compound to isoamyl alcohol and isovaleric acid facilitates its absorption, metabolism, and excretion . This process ensures the efficient distribution of this compound and its metabolites within the organism.
Subcellular Localization
This compound’s subcellular localization can influence its activity and function. It is primarily localized in the cytoplasm, where it participates in metabolic reactions. The presence of specific targeting signals or post-translational modifications can direct this compound to particular cellular compartments or organelles, affecting its role in biochemical processes . Understanding the subcellular localization of this compound is essential for elucidating its precise functions within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoamyl isovalerate can be synthesized through esterification reactions. One common method involves the reaction of isoamyl alcohol (3-methyl-1-butanol) with isovaleric acid (3-methylbutanoic acid) in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to facilitate the formation of the ester .
Industrial Production Methods: In industrial settings, this compound can also be produced by the direct electrolytic oxidation of isoamyl alcohol. This method involves the use of an electrolytic cell to oxidize isoamyl alcohol to this compound .
Chemical Reactions Analysis
Types of Reactions: Isoamyl isovalerate primarily undergoes hydrolysis and transesterification reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce isoamyl alcohol and isovaleric acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst such as sodium methoxide.
Major Products Formed:
Hydrolysis: Isoamyl alcohol and isovaleric acid.
Transesterification: New esters depending on the alcohol used in the reaction.
Scientific Research Applications
Isoamyl isovalerate has several applications in scientific research and industry:
Flavor and Fragrance Industry: It is widely used as a flavoring agent in food products and as a fragrance component in perfumes and cosmetics.
Fermentation Processes: this compound is used to track the behavior of hop-derived compounds during the fermentation of beer, impacting flavor development.
Biochemical Research: It is used in studies involving enzymatic synthesis and the behavior of volatile compounds.
Comparison with Similar Compounds
- Isoamyl acetate
- Ethyl isovalerate
- Methyl isobutyrate
- 3-Methyl-1-butanol
Properties
IUPAC Name |
3-methylbutyl 3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-8(2)5-6-12-10(11)7-9(3)4/h8-9H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XINCECQTMHSORG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044757 | |
Record name | 3-Methylbutyl 3-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless liquid with a fruity apple-like odour | |
Record name | Isopentyl isopentanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030029 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Isoamyl isovalerate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/297/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
190.00 to 191.00 °C. @ 760.00 mm Hg | |
Record name | Isopentyl isopentanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030029 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in most fixed oils, slightly soluble in propylene glycol, insoluble in water, 1ml in 6ml 70% ethanol (in ethanol) | |
Record name | Isoamyl isovalerate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/297/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.851 - 0.857 | |
Record name | Isoamyl isovalerate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/297/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
659-70-1 | |
Record name | Isoamyl isovalerate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=659-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoamyl isovalerate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000659701 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ISOAMYL ISOVALERATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6565 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butanoic acid, 3-methyl-, 3-methylbutyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Methylbutyl 3-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylbutyl isovalerate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.489 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOAMYL ISOVALERATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16M1VA1FJY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Isopentyl isopentanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030029 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common methods for synthesizing isoamyl isovalerate?
A1: this compound can be synthesized through several methods, with esterification being the most common. This involves reacting isovaleric acid with isoamyl alcohol in the presence of a catalyst. Different catalysts have been investigated, including:
- Solid Superacids: Researchers have explored the use of solid superacids such as SO42-/TiO2 [, ] and SO2-4/TiO2/Sm3+ [] for catalyzing the synthesis of this compound.
- Ceric Sulfate: Ceric sulfate has been shown to effectively catalyze the esterification reaction, achieving high yields of this compound [].
- Sulfonated Organic Heteropolyacid Salts: These catalysts offer high efficiency and reusability due to their superacidity and low molecular transport resistance [].
- nano-H4SiW(12)O(40)/SiO2: This nanomaterial has demonstrated excellent catalytic activity, achieving high esterification rates in the synthesis of this compound [].
Q2: Can this compound be synthesized directly from isoamyl alcohol?
A2: Yes, researchers have successfully synthesized this compound directly from isoamyl alcohol using Fe2O3-ZnO/SiO2 catalysts and dioxygen as the oxidant []. The catalytic activity was found to be dependent on the Fe2O3 and ZnO loading, with 6%Fe2O3-4%ZnO/SiO2 exhibiting the best performance [].
Q3: What is the role of ZnO in the direct synthesis of this compound from isoamyl alcohol?
A3: Research indicates that incorporating ZnO in the Fe2O3/SiO2 catalyst enhances the dispersion of Fe2O3 on the SiO2 support and reduces the particle size of Fe2O3 []. This modification leads to a larger specific surface area, mesopore volume, and mean pore diameter, which collectively contribute to the improved catalytic performance of the Fe2O3-ZnO/SiO2 catalyst compared to Fe2O3/SiO2 alone [].
Q4: Is it possible to synthesize this compound from isovaleraldehyde in a single step?
A4: Yes, a one-step synthesis method using aluminum isoamyloxide catalyst and ZnCl2 co-catalyst has been reported []. This method offers high yield and selectivity for this compound production [].
Q5: Has this compound been explored for use in electrostatic machines and actuators?
A5: Yes, researchers have investigated the potential of dielectric nanofluids containing this compound for enhancing field forces in electrostatic devices []. The study involved dispersing sterically coated, nano-scale barium titanium particles in this compound. Results showed that at a 10% particle concentration, the relative permittivity of the suspension increased by approximately 50% compared to pure this compound [].
Q6: What are the limitations of using this compound-based dielectric suspensions in electrostatic applications?
A6: While the addition of barium titanium particles to this compound enhances permittivity, it negatively impacts the suspension's conductivity and rheology []. These drawbacks need to be addressed before practical implementation in demanding applications.
Q7: What is the molecular formula and weight of this compound?
A7: The molecular formula of this compound is C10H20O2, and its molecular weight is 172.27 g/mol.
Q8: Are there any computational studies on the properties of this compound?
A8: While there aren't many computational studies specifically focusing on this compound itself, research on similar molecules and esters in general can offer insights. For example, studies have explored the excluded-volume effects on the mean-square radius of gyration and intrinsic viscosity of oligo- and polyisobutylenes in various solvents, including this compound [, , , ]. These studies employed the helical wormlike (HW) chain model to analyze experimental data and understand the behavior of polymer chains in solution.
Q9: Besides its use as a flavoring agent, are there other applications of this compound?
A9: Yes, this compound is a significant component in the essential oil of Micromyrtus striata, comprising 23.0–48.7% of the oil composition []. This suggests potential applications in aromatherapy and natural insecticide formulations.
Q10: How is this compound analyzed in complex mixtures like cocoa extract?
A10: Stir bar sorptive extraction-thermal desorption/gas chromatography-mass spectrometry (SBSE-TDU/GC-MS) is a powerful technique for analyzing volatile compounds, including this compound, in complex mixtures like cocoa extract []. The technique enables the identification and quantification of this compound, providing valuable information for quality control and flavor profiling [].
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